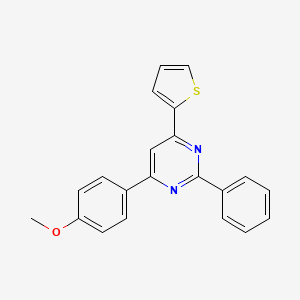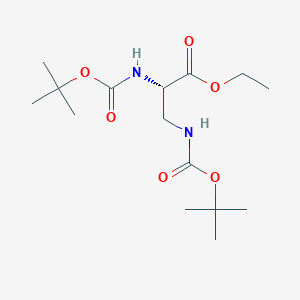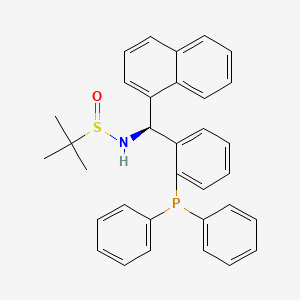
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate is a chemical compound that belongs to the tetrazine family Tetrazines are known for their unique chemical properties and have been widely studied for their applications in various fields such as chemistry, biology, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with ethyl methanesulfonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. The production process is designed to be efficient and cost-effective, minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Cycloaddition Reactions: The tetrazine ring can participate in inverse electron demand Diels-Alder reactions with strained alkenes.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions: Strained alkenes such as norbornene are used as reactants. The reactions are often performed at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted tetrazines with various functional groups.
Cycloaddition Reactions: The major products are cycloadducts formed by the addition of the tetrazine ring to the alkene.
Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used, but may include oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective formation of covalent bonds.
Biology: Employed in bioorthogonal labeling to tag biomolecules without interfering with biological processes.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate involves its ability to participate in click chemistry reactions. The tetrazine ring undergoes cycloaddition with strained alkenes, forming stable covalent bonds. This property makes it highly useful for labeling and tracking biomolecules in biological systems. The compound’s reactivity is attributed to the electron-deficient nature of the tetrazine ring, which facilitates its interaction with electron-rich alkenes.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
- Methyltetrazine-NHS ester
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
Uniqueness
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate is unique due to its specific functional groups that enhance its reactivity and stability. The presence of the methanesulfonate group allows for easy substitution reactions, making it versatile for various applications. Additionally, its ability to participate in bioorthogonal reactions without interfering with biological processes sets it apart from other tetrazine derivatives.
Propiedades
IUPAC Name |
2-(6-methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3S/c1-5-7-9-6(10-8-5)3-4-13-14(2,11)12/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOGORKMXHXKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)CCOS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole](/img/structure/B6318830.png)











![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6318924.png)

